molecular formula C17H14BrNO4S2 B3307259 Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-98-4

Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B3307259
CAS No.: 932520-98-4
M. Wt: 440.3 g/mol
InChI Key: ZMCMEPBLFKQZED-UHFFFAOYSA-N
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Description

This compound is an organic compound containing a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a sulfamoyl group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms), and a carboxylate ester group (a carbon atom doubly bonded to an oxygen atom and singly bonded to an oxygen atom in an ethyl group). The presence of a bromophenyl group indicates that there is a bromine atom attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of different functional groups and the bromine atom, which is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiophene ring might participate in electrophilic aromatic substitution reactions, the sulfamoyl group could be involved in nucleophilic substitution reactions, and the carboxylate ester could undergo hydrolysis or other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its environmental impact .

Properties

IUPAC Name

ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)24-15)25(21,22)19-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCMEPBLFKQZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Ethyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

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